Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate is an organic compound with the molecular formula C8H8BrNO3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromoacetyl group and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate typically involves the bromination of a thiophene derivative followed by acylation. One common method starts with the bromination of methyl thiophene-2-carboxylate to introduce the bromoacetyl group. This is followed by the reaction with an amine to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Industrial production would also focus on cost-effective and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the bromoacetyl group under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the thiophene ring.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
Substitution: Products depend on the nucleophile used, such as amides or thioethers.
Oxidation: Oxidized thiophene derivatives.
Hydrolysis: Thiophene-2-carboxylic acid derivatives.
Scientific Research Applications
Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bromoacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules. This interaction can alter the function of the target molecule, leading to the desired therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminothiophene-2-carboxylate: Similar structure but lacks the bromoacetyl group.
Methyl 3-bromothiophene-2-carboxylate: Similar but without the amino group.
Thiophene-2-carboxylate derivatives: Various substitutions on the thiophene ring.
Uniqueness
Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate is unique due to the presence of both the bromoacetyl and amino groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in chemical and biological systems, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3S/c1-13-8(12)7-5(2-3-14-7)10-6(11)4-9/h2-3H,4H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZGLXSVAJXQTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371626 |
Source
|
Record name | Methyl 3-(2-bromoacetamido)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227958-47-6 |
Source
|
Record name | Methyl 3-(2-bromoacetamido)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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